Cas no 1260026-07-0 (4-(2,4-Difluorophenyl)but-3-enoic acid)

4-(2,4-Difluorophenyl)but-3-enoic acid 化学的及び物理的性質

名前と識別子

-

- 4-(2,4-DIFLUOROPHENYL)BUT-3-ENOIC ACID

- 4-(2,4-Difluorophenyl)but-3-enoic acid

-

- インチ: 1S/C10H8F2O2/c11-8-5-4-7(9(12)6-8)2-1-3-10(13)14/h1-2,4-6H,3H2,(H,13,14)

- InChIKey: YSPWZYUZWBSAQW-UHFFFAOYSA-N

- ほほえんだ: C(O)(=O)CC=CC1=CC=C(F)C=C1F

計算された属性

- せいみつぶんしりょう: 198.04923582g/mol

- どういたいしつりょう: 198.04923582g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 14

- 回転可能化学結合数: 3

- 複雑さ: 228

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 1

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 37.3Ų

- 疎水性パラメータ計算基準値(XlogP): 2.2

4-(2,4-Difluorophenyl)but-3-enoic acid セキュリティ情報

4-(2,4-Difluorophenyl)but-3-enoic acid 税関データ

- 税関コード:2916399090

4-(2,4-Difluorophenyl)but-3-enoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| 1PlusChem | 1P00HJ8K-250mg |

4-(2,4-Difluorophenyl)but-3-enoic acid |

1260026-07-0 | 95% | 250mg |

$134.00 | 2024-07-09 | |

| 1PlusChem | 1P00HJ8K-1g |

4-(2,4-Difluorophenyl)but-3-enoic acid |

1260026-07-0 | 95% | 1g |

$285.00 | 2024-07-09 |

4-(2,4-Difluorophenyl)but-3-enoic acid 関連文献

-

Fuping Zhang,Liu Liu,Long Chen,Yulin Shi New J. Chem., 2020,44, 10613-10620

-

Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650

-

Alberto Arce,Martyn J. Earle,Kenneth R. Seddon,Ana Soto Green Chem., 2008,10, 1294-1300

-

Sabine Himmelein,Vanessa Lewe,Marc C. A. Stuart,Bart Jan Ravoo Chem. Sci., 2014,5, 1054-1058

-

Puja Panwar Hazari,Anil Kumar Mishra,Béatrice Vergier RSC Adv., 2015,5, 60161-60171

-

Feng Lin,Qiuling Song,Yuyu Gao,Xiuling Cui RSC Adv., 2014,4, 19856-19860

-

Daniela Belli Dell'Amico,Luca Bellucci,Luca Labella,Fabio Marchetti,Carlo Andrea Mattei,Francesco Pineider,Giordano Poneti,Simona Samaritani Dalton Trans., 2018,47, 8337-8345

-

George K. Tsikalas,Penelope Lazarou,Emmanuel Klontzas,Spiros A. Pergantis,Ioannis Spanopoulos,Pantelis N. Trikalitis,George E. Froudakis,Haralambos E. Katerinopoulos RSC Adv., 2014,4, 693-696

4-(2,4-Difluorophenyl)but-3-enoic acidに関する追加情報

4-(2,4-Difluorophenyl)but-3-enoic Acid (CAS 1260026-07-0): Properties, Applications, and Market Insights

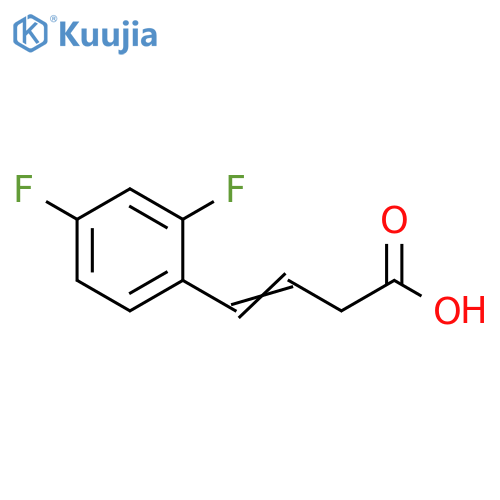

4-(2,4-Difluorophenyl)but-3-enoic acid (CAS 1260026-07-0) is a fluorinated organic compound with significant potential in pharmaceutical and material science applications. This compound belongs to the class of fluorinated carboxylic acids, which are widely studied for their unique chemical properties and biological activities. The presence of two fluorine atoms at the 2 and 4 positions of the phenyl ring enhances its reactivity and stability, making it a valuable intermediate in synthetic chemistry.

The molecular structure of 4-(2,4-Difluorophenyl)but-3-enoic acid features a but-3-enoic acid moiety attached to a 2,4-difluorophenyl group. This combination imparts distinct physicochemical properties, including moderate solubility in polar organic solvents and a relatively high melting point. Researchers often explore its use in drug discovery due to its ability to serve as a building block for more complex molecules. The compound's CAS number 1260026-07-0 is frequently searched in scientific databases, reflecting its growing importance in academic and industrial research.

One of the key applications of 4-(2,4-Difluorophenyl)but-3-enoic acid is in the development of small-molecule inhibitors and pharmaceutical intermediates. Its fluorinated aromatic ring is particularly attractive for designing compounds with improved metabolic stability and binding affinity. Recent studies highlight its role in the synthesis of anti-inflammatory agents and enzyme modulators, aligning with the current trend toward targeted therapies in medicine. The demand for such specialized intermediates has surged, as evidenced by increased queries for fluorinated phenyl derivatives in search engines.

From a synthetic perspective, 4-(2,4-Difluorophenyl)but-3-enoic acid can be prepared via palladium-catalyzed coupling reactions or Grignard reactions, methods that are frequently discussed in organic chemistry forums. Its versatility extends to material science, where it is investigated for modifying polymer backbones to enhance thermal and chemical resistance. These applications resonate with the broader interest in sustainable materials and green chemistry, topics that dominate contemporary scientific discourse.

The market for 4-(2,4-Difluorophenyl)but-3-enoic acid is influenced by the expanding pharmaceutical and agrochemical sectors. Suppliers and manufacturers often list this compound under its CAS 1260026-07-0 identifier, catering to researchers seeking high-purity reagents. Analytical techniques such as HPLC and NMR spectroscopy are commonly employed to verify its purity, a detail frequently queried by quality control professionals. The compound's stability under standard storage conditions further enhances its appeal for industrial use.

In summary, 4-(2,4-Difluorophenyl)but-3-enoic acid (CAS 1260026-07-0) is a multifaceted compound with promising applications in drug development and advanced materials. Its unique structural features and compatibility with modern synthetic methods position it as a valuable asset in both academic and commercial settings. As interest in fluorinated organic compounds continues to rise, this compound is poised to play a pivotal role in future scientific breakthroughs.

1260026-07-0 (4-(2,4-Difluorophenyl)but-3-enoic acid) 関連製品

- 1805945-36-1(6-Iodo-3-nitro-2-(trifluoromethoxy)pyridine-4-acetonitrile)

- 5896-17-3(2-(Benzyloxy)benzaldehyde)

- 2680878-39-9(4-{(tert-butoxy)carbonyl(4-phenyl-1,3-thiazol-2-yl)amino}butanoic acid)

- 1807272-85-0(3-Chloro-2-chloromethyl-5-cyanobenzoic acid)

- 2171691-70-4(3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(6-methylpyridin-3-yl)carbamoylpropanoic acid)

- 1072-72-6(Tetrahydrothiopyran-4-one)

- 1805549-48-7(Methyl 5-(difluoromethyl)-2-iodo-3-nitropyridine-4-carboxylate)

- 2138402-02-3(2-(Difluoromethoxy)-4-(3-methylpiperidin-1-yl)aniline)

- 2034388-31-1(N-(oxan-4-yl)-4-phenylmethanesulfonylpiperidine-1-carboxamide)

- 1067905-53-6(3-(furan-3-yl)prop-2-en-1-amine)